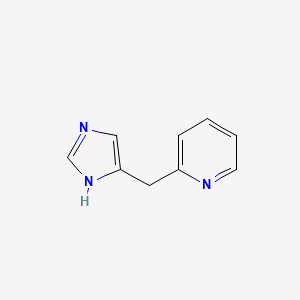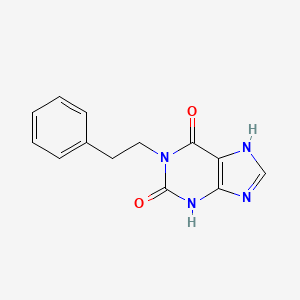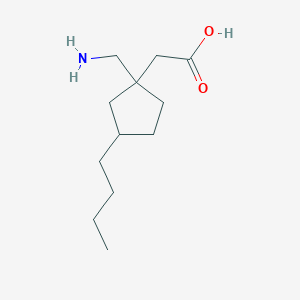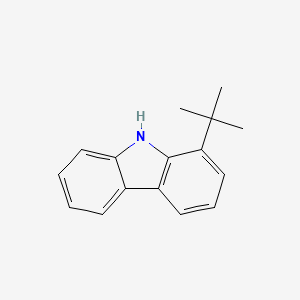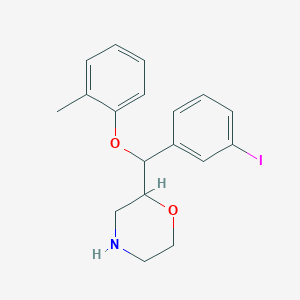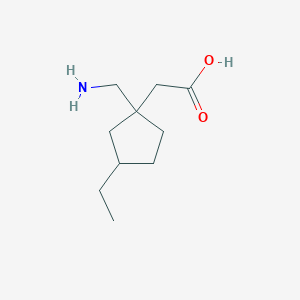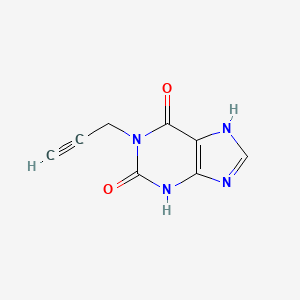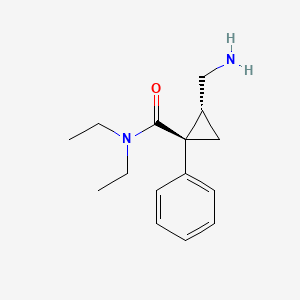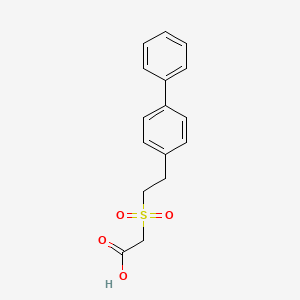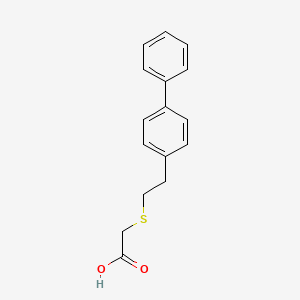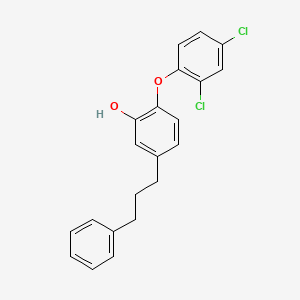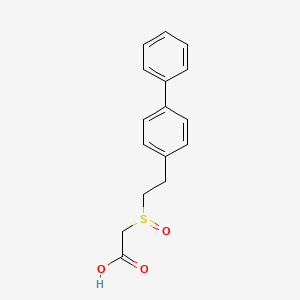
2-(2-(Biphenyl-4-yl)ethylsulfinyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to an ethylsulfinyl group and an acetic acid moiety. The presence of these functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
The synthesis of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the reaction of biphenyl with trifluoroacetic anhydride, followed by treatment with dimethylphosphonoacetic acid and phosphoric acid . These methods highlight the versatility and adaptability of synthetic strategies for producing this compound.
化学反応の分析
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride. Substitution reactions, such as halogenation, can introduce halogen atoms into the biphenyl ring, further modifying the compound’s properties .
科学的研究の応用
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, the compound has been studied for its potential as an inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme involved in tissue remodeling and inflammation . This makes it a candidate for developing treatments for conditions such as asthma, lung cancer, and renal cell carcinoma . Additionally, the compound’s unique structure allows it to interact with various molecular targets, making it valuable for drug discovery and development.
作用機序
The mechanism of action of 2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as MMP-12. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can reduce tissue damage and inflammation, making the compound a potential therapeutic agent for diseases involving excessive tissue remodeling . The molecular pathways involved in this process include the regulation of proteolytic activity and modulation of inflammatory responses.
類似化合物との比較
2-(2-(biphenyl-4-yl)ethylsulfinyl)acetic acid can be compared to other similar compounds, such as 2-(biphenyl-4-yl)acetic acid (felbinac) and 2-(2-(biphenyl-4-yl)ethylsulfonyl)acetic acid . While these compounds share the biphenyl core structure, their functional groups differ, leading to variations in their chemical reactivity and biological activity. For example, felbinac is a non-steroidal anti-inflammatory drug (NSAID) used to reduce pain and inflammation . In contrast, this compound’s unique sulfinyl group allows it to interact with different molecular targets, highlighting its potential for diverse applications in scientific research and medicine.
特性
分子式 |
C16H16O3S |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
2-[2-(4-phenylphenyl)ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C16H16O3S/c17-16(18)12-20(19)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |
InChIキー |
JPUWBNMOSGBVRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCS(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



